![molecular formula C19H23N3O2S B2986195 N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 496775-76-9](/img/structure/B2986195.png)
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
“N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives can exhibit a very wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of scientific research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” is complex. In one study, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yielded the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Photovoltaic Devices
Compounds similar to “N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” have been used in the development of hole transport materials (HTMs) for perovskite solar cells (PSCs). These materials help in improving the efficiency and stability of PSC devices .
Antimicrobial Activity
Piperazine derivatives have shown promise as inhibitors against various bacterial enzymes. For example, docking simulations of piperazine chrome-2-one derivatives towards oxidoreductase enzyme have indicated potential antibacterial activity due to hydrophobic interactions .
Molecular Modeling
The crystal structure analysis and molecular modeling of N,N’-bis derivatives have been a subject of study, which can be crucial for understanding the interaction of these compounds with biological targets .
Design and Synthesis
The design and synthesis of compounds with piperazine units are explored for various applications, including as HTMs for photovoltaic devices. Computational models like DFT and TD-DFT combined with Marcus theory are used to investigate these materials .
Enzyme Inhibition
Compounds containing the (4-methoxyphenyl)piperazine moiety have been investigated as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer’s disease treatment .
Piperazine Synthesis
Recent developments in the synthesis of piperazines involve reactions that lead to protected piperazines with potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that piperazine derivatives can exhibit a wide range of biological activity
Mode of Action
Piperazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to different physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound are yet to be determined .
properties
IUPAC Name |
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSZJSDNRRYQAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide |
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